Caseamembrin M
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Overview
Description
Caseamembrin M is a natural product found in Casearia membranacea with data available.
Scientific Research Applications
Anticancer Properties
Caseamembrin M, a clerodane diterpene isolated from Casearia membranacea, has demonstrated significant cytotoxic activities in various cancer cell lines. A study by Shen et al. (2005) found that this compound, along with other similar compounds, exhibited cytotoxic effects against human oral epidermoid (KB), medulla (Med), and colon (DLD-1) cancer cell lines. This suggests its potential application in cancer therapy, specifically targeting these types of cancer cells (Shen et al., 2005).
Role in Apoptosis Induction
Another key area of research is the role of this compound in apoptosis, particularly in cancer cells. Huang et al. (2004) explored the effect of clerodane diterpenoids, including this compound, on apoptosis in human prostate cancer PC-3 cells. Their findings suggest that these compounds can induce apoptosis through modulation of proteins involved in the intrinsic apoptosis pathway, offering a promising approach for cancer treatment (Huang et al., 2004).
Potential Selectivity for Malaria Parasite
Recent research has also shown that this compound may have selective toxicity against malaria parasites. Ledoux et al. (2023) found that clerodane diterpenes, including this compound, have exhibited significant inhibitory effects against Plasmodium, the causative agent of malaria. This suggests its potential as an antimalarial agent, especially considering its selective toxicity profile (Ledoux et al., 2023).
Properties
Molecular Formula |
C33H48O9 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
[(1R,3S,5S,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-butanoyloxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate |
InChI |
InChI=1S/C33H48O9/c1-10-13-28(36)41-27-16-21(6)32(9,15-14-19(4)11-2)26-18-24(40-29(37)20(5)12-3)17-25-30(38-22(7)34)42-31(33(25,26)27)39-23(8)35/h11,17,20-21,24,26-27,30-31H,2,4,10,12-16,18H2,1,3,5-9H3/t20?,21-,24+,26+,27+,30+,31-,32-,33-/m0/s1 |
InChI Key |
AELPJSZDZHHLQC-JUVNTAARSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@@H]([C@]([C@@H]2[C@]13[C@H](O[C@H](C3=C[C@H](C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C |
SMILES |
CCCC(=O)OC1CC(C(C2C13C(OC(C3=CC(C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C |
Canonical SMILES |
CCCC(=O)OC1CC(C(C2C13C(OC(C3=CC(C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C |
Synonyms |
caseamembrin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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